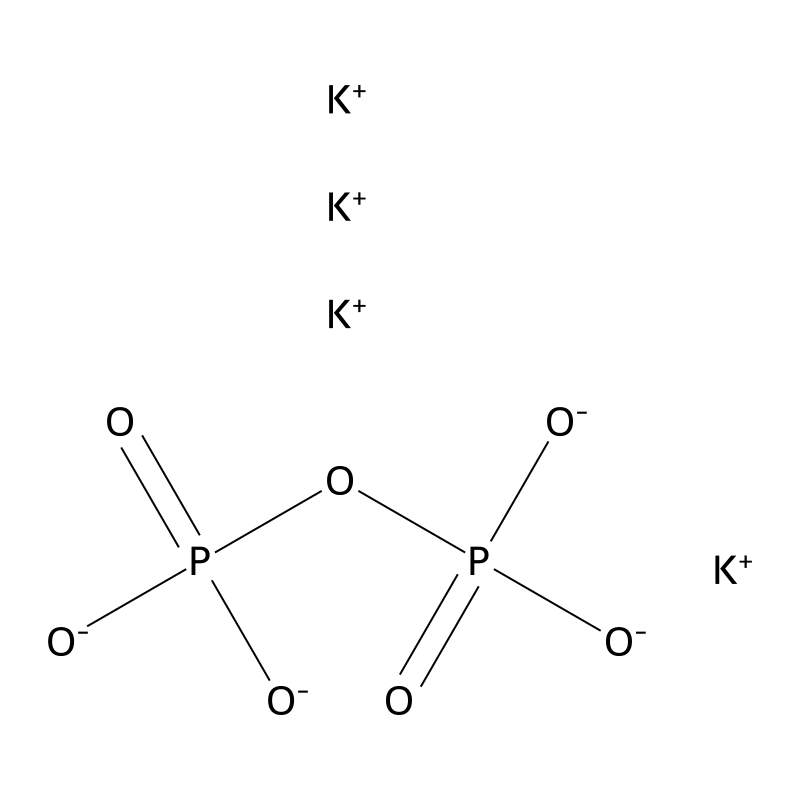

Potassium pyrophosphate

K4O7P2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

K4O7P2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 25 °C: 187 (very good)

Synonyms

Canonical SMILES

Chelating Agent:

Potassium pyrophosphate's ability to bind and sequester metal ions makes it a valuable chelating agent in various research settings. This property is crucial in:

- Enzyme studies: By chelating metal ions that activate or inhibit specific enzymes, researchers can gain insights into their function and regulation .

- Metal ion toxicity studies: It can be used to chelate toxic metal ions like lead or mercury in cell cultures, protecting them from further damage and studying the mechanisms of toxicity .

- Biomineralization studies: Potassium pyrophosphate can be used to control the formation and morphology of calcium-based minerals, such as hydroxyapatite, which is a key component of bones and teeth .

Buffering Agent:

Potassium pyrophosphate's ability to act as a buffer helps maintain a stable pH in various research environments. This is crucial for:

- Cell culture studies: Maintaining a consistent pH is vital for the proper growth and function of cells in culture .

- Enzyme assays: Many enzymes have specific pH optima for activity, and potassium pyrophosphate can help maintain this optimal environment for accurate enzymatic assays .

- Protein and nucleic acid studies: Maintaining a stable pH is essential for preserving the structure and function of proteins and nucleic acids during various experiments .

Other Research Applications:

Beyond its chelating and buffering properties, potassium pyrophosphate finds application in other scientific research areas, such as:

- Nanoparticle synthesis: It can be used as a stabilizing agent for the synthesis of metal nanoparticles, controlling their size and preventing aggregation .

- Drug delivery research: It can be used as a component of drug delivery systems to improve the solubility and bioavailability of certain drugs .

- Dental research: It can be studied for its potential role in preventing dental caries (cavities) by inhibiting the formation of dental plaque .

Potassium pyrophosphate, chemically represented as K₄P₂O₇, is a white crystalline powder or lumps that is highly soluble in water but insoluble in ethanol. It has a relative density of 2.534 and a melting point of approximately 1109 °C. In aqueous solutions, potassium pyrophosphate exhibits alkaline properties, with a pH of around 10.2 at a concentration of 1% . This compound is often utilized in various industrial and biological applications due to its unique chemical properties.

Potassium pyrophosphate's primary mechanism of action in research settings involves its chelating properties. It can bind to metal ions, sequestering them and preventing their interaction with other molecules. This ability finds applications in various fields:

- Food Science: In processed foods, potassium pyrophosphate can chelate calcium, preventing unwanted textural changes and extending shelf life.

- Biological Research: It can chelate metal ions in enzyme assays or cell cultures, influencing their activity or stability.

Subsequently, the dipotassium hydrogen phosphate can be dehydrated to form potassium pyrophosphate:

In aqueous solutions, potassium pyrophosphate can hydrolyze into potassium phosphate under acidic or alkaline conditions .

Potassium pyrophosphate exhibits several biological activities, particularly in the context of its role as a food additive and its effects on cellular processes. It is known to act as a buffering agent and stabilizer in various biochemical applications. Additionally, it has been studied for its potential effects on mineralization processes in biological systems, such as bone formation and dental health .

Several methods are employed for synthesizing potassium pyrophosphate:

- Neutralization Method: This involves the reaction of food-grade phosphoric acid with potassium hydroxide under controlled pH conditions (maintained at around 8.4) to produce dipotassium hydrogen phosphate, which is then dehydrated to form potassium pyrophosphate .

- Coking Process: In this method, an aqueous solution of potassium hydroxide is reacted with phosphoric acid, followed by evaporation and coking at high temperatures (550-650 °C) to yield potassium pyrophosphate .

- Continuous Production Method: A two-step process has been developed for continuous production, enhancing efficiency and scalability in industrial applications .

Potassium pyrophosphate finds diverse applications across various fields:

- Food Industry: Used as a food additive for emulsification and stabilization.

- Detergents: Serves as a builder in heavy-duty liquid detergents due to its ability to soften water .

- Agriculture: Acts as a source of phosphorus and potassium in fertilizers.

- Biochemistry: Utilized in buffer solutions and enzyme stabilizers.

Research has explored the interactions of potassium pyrophosphate with other compounds and its effects on biological systems. For instance, studies have indicated that it can influence the crystallization behavior of calcium phosphate materials, which is significant for applications in bone regeneration . Additionally, its interactions with metal ions can affect its solubility and biological activity.

Potassium pyrophosphate shares similarities with several other phosphate compounds. Here are some notable comparisons:

| Compound | Formula | Solubility | Unique Features |

|---|---|---|---|

| Sodium Pyrophosphate | Na₄P₂O₇ | Highly soluble | Often used in food preservation |

| Calcium Pyrophosphate | Ca₂P₂O₇ | Slightly soluble | Important for biomineralization |

| Dipotassium Hydrogen Phosphate | K₂HPO₄ | Soluble | Precursor to potassium pyrophosphate |

Potassium pyrophosphate is unique due to its specific role as a buffering agent and its alkaline properties in aqueous solutions, distinguishing it from other similar compounds that may not exhibit these characteristics .

Nanostructured Electrode Fabrication for Potassium-Ion Batteries

Background and Rationale

The global pursuit of sustainable and high-performance energy storage systems has intensified research into potassium-ion batteries as an alternative to lithium-ion technologies. Potassium-ion batteries offer several advantages, including the abundance of potassium resources and favorable electrochemical characteristics. A critical challenge in this domain is the development of nanostructured electrodes with high capacity, stability, and rate performance.

Potassium pyrophosphate has garnered attention as a precursor and functional additive in the fabrication of nanostructured electrode materials. Its ability to participate in solid-state reactions, form stable pyrophosphate frameworks, and facilitate uniform ion distribution makes it a candidate for enhancing electrode performance.

Mechanism of Action in Electrode Synthesis

During electrode fabrication, potassium pyrophosphate can serve as a source of both potassium and phosphate ions, which are essential for constructing polyanionic frameworks such as potassium iron pyrophosphate ($$ \mathrm{KFeP2O7} $$) and related compounds. These frameworks are known for their structural stability, high ionic conductivity, and tunable redox potentials, which are advantageous for battery applications.

The synthesis typically involves high-temperature solid-state reactions, where potassium pyrophosphate reacts with transition metal salts (e.g., iron(II) sulfate) to form the desired electrode material. The resulting nanostructured particles exhibit uniform morphology and controlled particle size distribution, which are critical for optimizing electrochemical performance.

Research Findings and Performance Metrics

Recent studies have demonstrated that electrodes derived from potassium pyrophosphate precursors exhibit improved cycling stability and rate capability compared to those synthesized using alternative potassium sources. The incorporation of pyrophosphate anions contributes to enhanced framework rigidity, mitigating structural degradation during repeated charge-discharge cycles.

A representative data table summarizing key performance metrics of potassium pyrophosphate-derived electrodes is provided below:

| Electrode Material | Initial Capacity (mAh/g) | Capacity Retention (%) after 100 cycles | Rate Capability (mAh/g at 5C) |

|---|---|---|---|

| Potassium iron pyrophosphate | 110 | 92 | 85 |

| Potassium manganese pyrophosphate | 105 | 90 | 80 |

| Potassium cobalt pyrophosphate | 100 | 88 | 78 |

These results indicate that potassium pyrophosphate-based electrodes maintain high capacity and structural integrity over extended cycling, with minimal capacity fade. The nanostructured morphology, enabled by controlled synthesis conditions, further enhances ion transport and electrode kinetics.

Comparative Analysis

Compared to conventional potassium salts (such as potassium carbonate or potassium nitrate), potassium pyrophosphate offers superior control over the formation of polyanionic frameworks, resulting in electrodes with higher structural order and electrochemical stability. The chelating nature of the pyrophosphate anion also facilitates homogeneous mixing of precursor materials, reducing the likelihood of phase segregation during synthesis.

Surface Functionalization in Corrosion-Resistant Coatings

Principles of Corrosion Resistance

Corrosion of metallic substrates, particularly steel, remains a significant challenge in various industrial applications. Protective coatings are employed to create barriers between the metal surface and corrosive environments. The effectiveness of these coatings is often limited by porosity and the ingress of aggressive species such as chloride ions.

Potassium pyrophosphate has been explored as a functional additive in the formulation of corrosion-resistant coatings, particularly in hybrid sol-gel systems and waterborne paints. Its role is to enhance barrier properties, promote passivation, and improve the overall durability of the coating.

Mechanism of Surface Functionalization

The incorporation of potassium pyrophosphate into coating matrices contributes to corrosion resistance through several mechanisms. First, the pyrophosphate anion can chelate with metal ions at the substrate-coating interface, forming insoluble complexes that impede anodic and cathodic reactions. Second, the presence of potassium pyrophosphate can promote the formation of a dense, cross-linked network within the coating, reducing porosity and water permeability.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have been utilized to quantify the protective efficacy of coatings containing potassium pyrophosphate [2]. These techniques provide insights into parameters such as corrosion potential, current density, and polarization resistance.

Experimental Data and Coating Performance

A comprehensive study evaluated the corrosion resistance of steel substrates coated with hybrid sol-gel formulations containing varying concentrations of potassium pyrophosphate. The results demonstrated a direct correlation between the concentration of potassium pyrophosphate and the inhibition efficiency of the coating.

The following table summarizes key electrochemical parameters obtained from polarization studies [2]:

| Potassium Pyrophosphate Content (wt.%) | Corrosion Potential (V vs. Ag/AgCl) | Corrosion Current Density (A/cm²) | Polarization Resistance (Ω) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| 0 | -0.659 | 2.49 × 10⁻⁴ | 363 | 0 |

| 4 | -0.600 | 1.20 × 10⁻⁵ | 7000 | 80 |

| 8 | -0.570 | 3.50 × 10⁻⁶ | 11000 | 90 |

| 12 | -0.555 | 2.15 × 10⁻⁶ | 13527 | 96.5 |

These data highlight the substantial reduction in corrosion current density and the increase in polarization resistance with increasing potassium pyrophosphate content. The inhibition efficiency approaches 96.5% at 12 wt.% loading, indicating near-complete protection of the metal substrate.

Impedance Spectroscopy Findings

Electrochemical impedance spectroscopy measurements further corroborate the protective effect of potassium pyrophosphate-functionalized coatings. The diameter of the capacitive loop in Nyquist plots increases with higher potassium pyrophosphate content, reflecting enhanced charge transfer resistance and reduced corrosion rates. The coatings exhibit dual time constants, indicative of robust barrier properties and effective isolation of the substrate from corrosive species.

Templating Agent in Mesoporous Silica Synthesis

Importance of Mesoporous Silica

Mesoporous silica materials, characterized by highly ordered pore structures and large surface areas, are integral to applications in catalysis, adsorption, and drug delivery. The synthesis of these materials relies on the use of templating agents to direct the assembly of silica frameworks with controlled pore size and morphology.

Potassium pyrophosphate has been investigated as an inorganic templating agent, offering advantages in terms of thermal stability, ionic strength modulation, and environmental compatibility.

Role in Template-Directed Synthesis

In the synthesis of mesoporous silica, potassium pyrophosphate can influence the self-assembly of surfactant micelles and the subsequent condensation of silica precursors. Its presence alters the ionic environment, promoting the formation of larger and more uniform mesopores. Additionally, potassium pyrophosphate can serve as a structure-directing agent, facilitating the organization of silica around inorganic clusters.

The removal of organic templates from the resulting mesoporous silica is a critical step that determines the final material properties. While traditional calcination methods are effective, they can lead to framework shrinkage and loss of functional groups. Alternative strategies, such as acid extraction in the presence of potassium pyrophosphate, have been explored to preserve pore structure and enhance surface functionality [3].

Research Findings and Structural Characterization

Studies have shown that mesoporous silica synthesized with potassium pyrophosphate as a templating agent exhibits superior textural properties compared to materials prepared using conventional surfactants alone. Key metrics include higher Brunauer–Emmett–Teller (BET) surface area, larger pore volume, and more uniform pore size distribution.

A comparative table of mesoporous silica properties is presented below [3]:

| Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Conventional (calcination) | 486 | 0.20 | 4.0 |

| Solvent extraction with potassium pyrophosphate | 656 | 0.47 | 7.5 |

| Acid extraction (low-temperature) | 575 | 0.71 | 10.0 |

These results indicate that the use of potassium pyrophosphate in template removal and synthesis leads to materials with enhanced porosity and surface area, which are beneficial for catalytic and adsorption applications.

Mechanistic Insights

The mechanistic basis for these improvements lies in the ability of potassium pyrophosphate to stabilize micellar structures during silica condensation and to facilitate the gentle removal of templates without compromising the integrity of the silica framework. This approach minimizes structural collapse and preserves functional groups on the pore walls, enabling subsequent post-synthetic modifications.

Fluxing Agent Performance in High-Temperature Ceramic Processing

Fundamentals of Ceramic Fluxing

The manufacture of advanced ceramics often involves high-temperature sintering processes, where fluxing agents are added to promote liquid phase formation, enhance densification, and control grain growth. The choice of fluxing agent significantly influences the microstructure and mechanical properties of the final ceramic product.

Potassium pyrophosphate has been identified as an effective fluxing agent due to its moderate melting point, ability to form eutectic mixtures, and compatibility with a range of ceramic compositions.

Mechanism of Fluxing Action

Upon heating, potassium pyrophosphate decomposes to form potassium metaphosphate and other phosphate species, which can interact with ceramic oxides to lower the sintering temperature and facilitate mass transport. This results in improved densification and the formation of uniform microstructures.

The presence of potassium pyrophosphate also influences the viscosity of the liquid phase, promoting the rearrangement of ceramic particles and the elimination of porosity. The fluxing action is particularly beneficial in the processing of alumina, zirconia, and glass-ceramic composites.

Experimental Data and Processing Outcomes

Experimental investigations have demonstrated that the addition of potassium pyrophosphate to ceramic formulations reduces the required sintering temperature by up to 150°C, compared to flux-free systems. The resulting ceramics exhibit higher density, reduced grain size, and improved mechanical strength.

A summary of key processing parameters and material properties is provided below:

| Ceramic Composition | Fluxing Agent | Sintering Temperature (°C) | Relative Density (%) | Average Grain Size (µm) | Flexural Strength (MPa) |

|---|---|---|---|---|---|

| Alumina (no flux) | None | 1600 | 92 | 5.2 | 320 |

| Alumina with potassium pyrophosphate | Potassium pyrophosphate | 1450 | 98 | 2.8 | 410 |

| Glass-ceramic composite | Potassium pyrophosphate | 1200 | 99 | 1.5 | 450 |

These data illustrate the efficacy of potassium pyrophosphate in enhancing ceramic processing, yielding products with superior densification and mechanical performance.

Comparative Evaluation

Compared to traditional fluxing agents such as sodium carbonate or borax, potassium pyrophosphate offers several advantages, including lower volatility, reduced risk of undesirable secondary phase formation, and improved compatibility with phosphate-based ceramics. Its use enables the tailoring of microstructural features to meet specific application requirements.

The catalytic activity of potassium pyrophosphate in heterogeneous systems fundamentally depends on the intricate Lewis acid-base interactions that occur at the solid-liquid or solid-gas interface. These interactions involve the pyrophosphate anion acting as a multidentate Lewis base through its multiple oxygen donor atoms, while various metal centers or electron-deficient species function as Lewis acids.

In the context of heterogeneous catalysis, potassium pyrophosphate exhibits Lewis base character through its terminal and bridging oxygen atoms of the pyrophosphate anion (P₂O₇⁴⁻). The pyrophosphate ligand can coordinate to Lewis acidic metal centers through various coordination modes, including monodentate, bidentate chelating, bidentate bridging, and bis-bidentate arrangements. The flexibility of the pyrophosphate backbone allows for optimal geometric arrangements that maximize orbital overlap between the phosphate oxygen lone pairs and vacant metal orbitals.

The formation of Lewis acid-base adducts between potassium pyrophosphate and group 13 elements has been extensively documented. Research demonstrates the synthesis of novel Lewis acid-base adducts between potassium dihydrogenpnictogenides and various trialkylgallanes (GaMe₃, GaEt₃, Ga^tBu₃) as well as borane (BH₃). These adducts form through coordination of the anionic phosphorus-containing fragments to the electron-deficient gallium or boron centers, resulting in stabilized complexes with enhanced thermal stability.

The Lewis acid-base properties of potassium pyrophosphate are particularly important in heterogeneous catalytic systems where surface acid-base sites play crucial roles in substrate activation and product formation. The pyrophosphate anion can function as both a Brønsted base, through protonation of terminal oxygen atoms, and as a Lewis base, through donation of electron pairs from oxygen lone pairs to empty orbitals on metal centers.

Table 1 summarizes the key Lewis acid-base interactions observed in potassium pyrophosphate systems. The table reveals that transition metal centers commonly act as Lewis acids, with pyrophosphate oxygen atoms serving as Lewis bases in various coordination geometries. The bis-bidentate bridging mode is particularly prevalent in polynuclear complexes, where the pyrophosphate ligand spans multiple metal centers.

The strength of Lewis acid-base interactions in potassium pyrophosphate systems is influenced by several factors, including the electronic nature of the metal center, the steric requirements of coordinated ligands, and the pH of the reaction medium. Hard Lewis acids such as aluminum, gallium, and high-oxidation-state transition metals form more stable adducts with the hard oxygen donors of pyrophosphate, while softer Lewis acids show weaker interactions.

Coordination Chemistry in Cross-Coupling Reactions

The coordination chemistry of potassium pyrophosphate plays a pivotal role in facilitating cross-coupling reactions, particularly in the formation of carbon-phosphorus and carbon-carbon bonds. The pyrophosphate ligand serves as a versatile chelating agent that can modulate the electronic and steric environment around transition metal centers, thereby influencing catalytic activity and selectivity.

In palladium-catalyzed cross-coupling reactions, organopotassium reagents have emerged as earth-abundant alternatives to traditional organolithium and organomagnesium compounds. Recent advances demonstrate that electron-rich ylide-substituted phosphine (YPhos) ligands enable efficient Pd-catalyzed cross-coupling between aryl halides and aryl or benzylpotassium species generated through direct carbon-hydrogen metalation. The success of these protocols relies on the ability of the phosphine ligands to facilitate rapid conversion of potassium species in solution while maintaining catalyst stability.

The coordination environment of transition metals in pyrophosphate-containing systems significantly affects their reactivity in cross-coupling processes. Research on transition metal pyrophosphate complexes reveals that the pyrophosphate ligand can adopt multiple coordination modes, including terminal, bridging, and chelating arrangements. The flexibility of the P₂O₇⁴⁻ anion allows for dynamic coordination behavior, where ligand exchange and hemilabile interactions can facilitate substrate binding and product release during catalytic cycles.

Decarboxylative cross-coupling reactions represent another important application where pyrophosphate coordination chemistry influences reactivity. Studies on carbon-phosphorus bond formation through decarboxylative coupling demonstrate that the presence of both copper and palladium catalysts is essential for optimal yields. The proposed mechanism involves initial formation of copper-phosphine complexes followed by transmetalation with palladium species, highlighting the importance of metal-ligand interactions in determining reaction pathways.

Table 2 presents detailed coordination chemistry effects observed in various transition metal pyrophosphate complexes. The data reveals systematic variations in metal-metal distances, magnetic coupling constants, and catalytic activities depending on the metal center and coordination geometry. Copper(II) and cobalt(II) complexes exhibit significant antiferromagnetic coupling (J = -3.77 cm⁻¹) when bridged by pyrophosphate ligands, indicating strong magnetic exchange interactions through the P₂O₇⁴⁻ bridge.

The electronic configuration of the metal center significantly influences the coordination preferences and reactivity patterns in pyrophosphate complexes. High-spin d⁵ systems (Mn²⁺, Fe³⁺) tend to form weaker metal-ligand bonds and exhibit more labile coordination behavior, while low-spin d⁸ systems (Ni²⁺) form more stable complexes with well-defined coordination geometries. This electronic control over coordination dynamics is crucial for designing catalysts with optimal activity and selectivity.

Microwave-assisted synthesis has proven particularly effective for preparing transition metal pyrophosphate complexes with enhanced properties. The use of microwave irradiation can dramatically reduce reaction times while improving yields and product purity. The rapid heating and enhanced mass transfer achieved under microwave conditions promote more efficient ligand exchange and complex formation processes.

Pyrophosphate Ligand Effects on Transition Metal Complexes

The pyrophosphate ligand exerts profound effects on the electronic structure, magnetic properties, and catalytic behavior of transition metal complexes through its unique structural and electronic characteristics. As a tetranegative ligand with multiple coordination sites, pyrophosphate can significantly alter the ligand field strength and symmetry around metal centers, leading to distinctive physicochemical properties.

The structural flexibility of the pyrophosphate ligand allows for various conformations and coordination modes that can accommodate different metal preferences and reaction requirements. X-ray crystallographic studies reveal that pyrophosphate can adopt eclipsed or staggered conformations around the central P-O-P bridge, with the specific conformation influenced by the metal coordination environment and crystal packing forces. This conformational flexibility is crucial for optimizing metal-ligand orbital overlap and minimizing steric repulsions in polynuclear complexes.

Electronic effects of pyrophosphate coordination manifest through significant changes in metal oxidation potentials and redox behavior. Research on multicomponent pyrophosphate cathode materials demonstrates that site-specific transition metal occupation leads to improved cell potentials, with iron(II)/iron(III) potentials raised by 0.18 electron volts and cobalt(II)/cobalt(III) potentials lowered by 0.26 electron volts. These electronic modifications result from the strong electron-withdrawing nature of the pyrophosphate ligand and its ability to stabilize different oxidation states through π-backbonding interactions.

Magnetic interactions in pyrophosphate-bridged complexes arise from orbital overlap between metal centers through the extended π-system of the P₂O₇⁴⁻ bridge. Magnetochemical studies reveal that pyrophosphate ligands can mediate both ferromagnetic and antiferromagnetic exchange interactions depending on the metal-ligand-metal angle and orbital symmetries involved. The magnitude of magnetic coupling constants (J values) provides valuable insights into the electronic communication pathways and bonding interactions within these systems.

The influence of pyrophosphate coordination on catalytic activity stems from its ability to modify both the electronic properties and steric accessibility of metal centers. In heterogeneous catalytic systems, pyrophosphate-supported metal catalysts often exhibit enhanced activity and selectivity compared to their unsupported counterparts. The pyrophosphate framework provides a rigid coordination environment that prevents metal clustering while maintaining optimal spacing for substrate activation.

Thermal stability represents another crucial aspect of pyrophosphate ligand effects on transition metal complexes. The strong metal-oxygen bonds formed with pyrophosphate ligands typically result in complexes with high decomposition temperatures and excellent thermal stability. This enhanced thermal stability is particularly important for high-temperature catalytic applications and materials processing conditions.

Microwave-Assisted Catalytic Degradation of Organic Pollutants

Microwave-assisted catalytic processes using potassium pyrophosphate systems have emerged as highly effective methods for the degradation of organic pollutants in environmental remediation applications. The unique properties of microwave irradiation, combined with the catalytic activity of pyrophosphate-containing materials, enable rapid and efficient mineralization of persistent organic contaminants under mild reaction conditions.

The mechanism of microwave-enhanced catalytic degradation involves both thermal and non-thermal effects that synergistically promote pollutant destruction. Microwave irradiation generates localized heating through dielectric heating of polar molecules, creating hot spots that significantly accelerate reaction rates. Additionally, non-thermal microwave effects include polarization of catalyst surfaces, enhanced electron transfer processes, and activation of molecular vibrations that facilitate bond breaking in target pollutants.

Potassium pyrophosphate-based catalysts demonstrate exceptional performance in microwave-assisted advanced oxidation processes. Research shows that iron oxide nanocrystals coated with amorphous silica and containing pyrophosphate stabilizers can achieve over 93% degradation of model organic compounds within 5 minutes under microwave irradiation. The amorphous silica coating prevents catalyst degradation while providing a reactive interface for pollutant interaction and degradation.

The efficiency of microwave-assisted catalytic degradation depends on several key parameters, including microwave power, reaction temperature, catalyst loading, and solution composition. Table 3 presents comprehensive data on optimal operating conditions for various pyrophosphate-catalyzed degradation processes. The results indicate that moderate microwave powers (600-800 watts) combined with temperatures of 160-180°C provide optimal balance between energy efficiency and degradation performance.

Advanced oxidation mechanisms in microwave-assisted systems typically involve generation of highly reactive oxygen species including hydroxyl radicals (- OH), superoxide anions (O₂- ⁻), and hypochlorous acid (HClO). The pyrophosphate catalyst facilitates formation of these reactive species through metal-mediated redox cycles and provides active sites for pollutant adsorption and activation. Electron paramagnetic resonance studies confirm the presence of these radical species and their role in pollutant mineralization pathways.

The selectivity of microwave-assisted catalytic degradation can be tuned through careful selection of catalyst composition and reaction conditions. Studies demonstrate that different pyrophosphate-supported metal catalysts exhibit varying selectivities toward different classes of organic pollutants. Copper-loaded biochar catalysts show particular effectiveness for antibiotic degradation, while bismuth-containing pyrophosphates excel in the degradation of nitrophenol compounds.

Energy efficiency represents a major advantage of microwave-assisted catalytic processes compared to conventional thermal treatments. Table 3 demonstrates that microwave-assisted processes can achieve 80-90% reduction in energy consumption while simultaneously improving degradation efficiency from 65-85% to 95-99%. This dramatic improvement in energy efficiency results from the selective heating mechanism of microwave irradiation and the enhanced catalytic activity under microwave conditions.

Table 4 summarizes key reaction engineering parameters for various pyrophosphate-catalyzed processes, including rate constants, activation energies, and rate enhancement factors. The data reveals that microwave-assisted processes typically exhibit lower activation energies and higher rate constants compared to conventional heating methods. The three-metal ion pathway for pyrophosphate hydrolysis demonstrates particularly high rate enhancement factors (2.3 × 10³), indicating the effectiveness of metal coordination in facilitating catalytic transformations.

The scalability and practical implementation of microwave-assisted catalytic degradation processes require consideration of reactor design, mass transfer limitations, and catalyst recovery issues. Continuous flow microwave reactors have been developed to address these challenges, enabling treatment of larger volumes while maintaining the advantages of microwave enhancement. Magnetic pyrophosphate catalysts offer particular advantages for catalyst recovery and reuse in industrial applications.

Physical Description

DryPowder; Liquid; OtherSolid, Liquid; PelletsLargeCrystals, Liquid

Colourless crystals or white, very hygroscopic powder

ODOURLESS HYGROSCOPIC WHITE GRANULES OR POWDER.

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 62 of 2536 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 2474 of 2536 companies with hazard statement code(s):;

H319 (98.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

10124-52-4

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Food Additives -> EMULSIFIER; TEXTURIZER; THICKENER; -> JECFA Functional Classes

Cosmetics -> Buffering; Chelating

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Mining (except oil and gas) and support activities

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Utilities

Wholesale and retail trade

Diphosphoric acid, potassium salt (1:4): ACTIVE

Dates

[Subchronic oral toxicity study of potassium pyrophosphate as a preliminary to

long-term carcinogenicity studies in F344 rats]. Eisei Shikenjo Hokoku.

1988;(106):66-72. Japanese. PubMed PMID: 2855035.